4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid
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Overview
Description
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a brominated naphthalene ring and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid typically involves multiple steps, starting with the bromination of 1-methoxynaphthalene. The brominated product is then subjected to a series of reactions to introduce the carbonyl and amino groups, followed by the attachment of the butanoic acid moiety. Common reagents used in these reactions include bromine, phosphorus tribromide, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the naphthalene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated naphthalene ring can participate in π-π interactions, while the carbonyl and amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated naphthalene derivatives and butanoic acid analogs. Examples are:
- 4-Bromo-1-methoxynaphthalene
- 4-Bromo-2-methoxynaphthalene
- Butanoic acid derivatives with different substituents
Uniqueness
What sets 4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
503616-11-3 |
---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
4-[(4-bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C16H16BrNO4/c1-22-15-11-6-3-2-5-10(11)13(17)9-12(15)16(21)18-8-4-7-14(19)20/h2-3,5-6,9H,4,7-8H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
JTRCPNLMXUITGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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